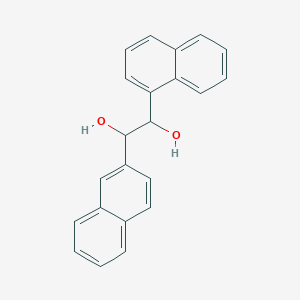
(1R,2R)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol: is a chiral diol compound featuring two naphthalene rings attached to a central ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Grignard Reaction: A Grignard reagent is prepared from one of the naphthalene derivatives and reacted with an appropriate aldehyde to form a secondary alcohol.
Oxidation: The secondary alcohol is then oxidized to form a ketone.
Reduction: The ketone is reduced using a chiral catalyst to obtain the desired (1S,2S)-diol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or quinones.
Reduction: Reduction reactions can convert the diol into corresponding hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as tosyl chloride, acyl chlorides, and bases like pyridine are used.
Major Products
Oxidation: Produces diketones or quinones.
Reduction: Yields hydrocarbons.
Substitution: Results in various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Asymmetric Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology and Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies of enzyme interactions and metabolic pathways.
Industry
Material Science: Incorporated into polymers and advanced materials for enhanced properties.
Chemical Manufacturing: Utilized in the production of fine chemicals and specialty compounds.
Mecanismo De Acción
The mechanism by which (1S,2S)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and reactions. The exact pathways depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol: The enantiomer of the compound with similar properties but different chiral configuration.
1,2-Diphenylethane-1,2-diol: A structurally similar compound with phenyl groups instead of naphthalene rings.
Uniqueness
Chiral Specificity: The (1S,2S) configuration provides unique interactions in asymmetric synthesis and catalysis.
Structural Properties: The presence of naphthalene rings imparts distinct electronic and steric characteristics, making it suitable for specific applications in material science and drug development.
Propiedades
Fórmula molecular |
C22H18O2 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol |
InChI |
InChI=1S/C22H18O2/c23-21(18-13-12-15-6-1-2-8-17(15)14-18)22(24)20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21-24H |
Clave InChI |
RSFIBRKJSPSKFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC=CC4=CC=CC=C43)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B13898386.png)






![[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride](/img/structure/B13898413.png)





![3-[[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol](/img/structure/B13898435.png)
